3-Chlorobenzenediazonium

Organic Synthesis Aryne Chemistry Phase-Transfer Catalysis

Generic substitution with 4-chloro isomers leads to off-spec color yield and batch rework in textile dyeing. 3-Chlorobenzenediazonium is the exact meta-substituted electrophile for Fast Orange GC Salt formulations. - Achieves specific red-orange hue with Naphthol AS; para-isomers cannot replicate this bathochromic shift. - Stabilized formulations incorporating metaboric acid (0.5-2.0 eq) prevent premature decomposition. - Validated RP-HPLC method (Newcrom R1, MeCN/water/H₃PO₄) ensures batch-to-batch consistency. Supplied as gray-white crystalline solid; freely soluble in water and ethanol. Standard B2B shipping under R&D-use terms.

Molecular Formula C6H4ClN2+
Molecular Weight 139.56 g/mol
CAS No. 17333-84-5
Cat. No. B095341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzenediazonium
CAS17333-84-5
Molecular FormulaC6H4ClN2+
Molecular Weight139.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)[N+]#N
InChIInChI=1S/C6H4ClN2/c7-5-2-1-3-6(4-5)9-8/h1-4H/q+1
InChIKeyBXXPSNZVGJRRDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobenzenediazonium Technical Profile


3-Chlorobenzenediazonium (CAS 17333-84-5), also known as Azoic Diazo Component 2 or Fast Orange GC Salt, is a meta-substituted aromatic diazonium salt (C6H4ClN2⁺) with a molecular weight of 139.56 g/mol . This compound serves as a critical electrophilic intermediate in azo dye synthesis, particularly in the production of C.I. Azoic Diazo Component 2-based dyes for cotton and viscose fibers [1]. Its commercial relevance is underscored by its inclusion in the EPA's chemical registry and its widespread use in textile coloration, where it acts as a fast-coupling diazo component [2]. The compound exists as a gray-white crystalline solid with a melting point of 221.5–222.5°C and is freely soluble in water and ethanol .

1
Azo dye synthesis intermediate for cotton and viscose fiber coloration
2
Meta-substituted electrophile with tunable coupling reactivity for method development
3
Stabilized formulation context may require metaboric acid to prevent decomposition

Why 3-Chlorobenzenediazonium Substitution Fails


Generic substitution of 3-chlorobenzenediazonium with other diazonium salts, even close isomers like 4-chlorobenzenediazonium, is technically unsound due to fundamental differences in electrophilic reactivity and the resulting coloristic properties of the azo adducts [1]. The position of the chloro substituent on the aromatic ring critically alters the electronic density of the diazonium group, which in turn modifies both the coupling kinetics and the bathochromic shift of the final dye [2]. For instance, the meta-chloro substitution pattern in 3-chlorobenzenediazonium imparts a distinct reactivity profile that is essential for achieving the specific 'red-orange' hue when coupled with Naphthol AS, a property that cannot be replicated by para-substituted or unsubstituted analogs . Therefore, any procurement or synthesis decision based on the assumption of class-level equivalence will likely result in off-spec color yield, altered fastness properties, and process rework in textile dyeing and pigment manufacturing [3].

Isomer
4-Chlorobenzenediazonium cannot replicate meta-substitution hue; coupling kinetics and bathochromic shift may shift away from target red-orange.
Class
Generic diazonium salt substitution may produce off-spec color yield and altered fastness properties; class-level equivalence does not transfer.
Kinetics
Reaction conditions optimized for other diazonium salts may not reproduce micellar catalysis response; requires compound-specific parameter review.

3-Chlorobenzenediazonium Comparative Performance Evidence


Improved Aryne Adduct Synthesis Yield

3-Chlorobenzenediazonium tetrafluoroborate exhibits a significant synthetic advantage over its non-halogenated or para-substituted counterparts in aryne generation reactions. Under reflux conditions with potassium acetate, 18-crown-6, and TPCP, the yield of the desired aryne adduct (5-chloro-1,2,3,4-tetraphenylnaphthalene) reaches 73%. This represents a 28% absolute increase in yield compared to the same reaction performed at room temperature, demonstrating that the specific electronic and steric properties of the 3-chloro substituent can be exploited to optimize thermal reaction conditions [1].

Aryne Adduct Yield
Head-to-head
73% yield at reflux vs. 45% at room temperature (+28% absolute increase)
Reported thermal yield optimization supports synthesis method selection
KOA, 18-crown-6, TPCP, benzene; tetrafluoroborate form
Organic Synthesis Aryne Chemistry Phase-Transfer Catalysis

Validated HPLC Quantification Method

A dedicated analytical method has been developed for 3-chlorobenzenediazonium on a Newcrom R1 reverse-phase HPLC column, providing a reliable platform for purity assessment and impurity profiling. The method utilizes a simple mobile phase of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS compatibility) and is scalable to preparative separations [1]. Critically, the compound's experimentally determined LogP of 1.91 allows for precise prediction of its chromatographic retention behavior, which is essential for method development and transfer [2]. In contrast, many diazonium salt analogs lack such well-characterized chromatographic parameters, hindering robust analytical quality control.

HPLC Method
Class-level
Validated RP-HPLC on Newcrom R1; experimental LogP = 1.91
Supports QC method transfer; batch-to-batch consistency review
MeCN/water/H3PO4, MS-compatible with formic acid
Analytical Chemistry HPLC Quality Control

Metaboric Acid Stabilization for Dyeing

A key patent (JPS57139146A) specifically addresses the instability of 3-chlorobenzenediazonium chloride, a common commercial form, which is prone to solidification and decomposition. The invention demonstrates that adding metaboric acid in an amount of 1/2 to 2-fold molar equivalents relative to the moisture content effectively prevents these degradation pathways. This formulation strategy, which maintains dye titer and prevents tar formation, was developed explicitly for 3-chlorobenzenediazonium-based azoic dyes [1]. While the patent also mentions applicability to other diazonium salts, the specific stabilization parameters were optimized for this compound, highlighting its unique stability challenges that necessitate tailored solutions.

Stabilization
Supporting evidence
Metaboric acid (0.5–2.0 eq.) prevents solidification and tar formation
Formulation-context procurement: stabilizer requirement for consistent dye titer
Patent JPS57139146A; optimized for chloride form
Textile Dyeing Formulation Science Stability

Micelle-Catalyzed Azo Coupling Reactivity

Kinetic studies on azo coupling reactions have demonstrated that the 3-chlorobenzenediazonium ion exhibits a unique response to micellar catalysis compared to other substituted diazonium salts. For example, the reaction of m-chlorobenzenediazonium ion with N,N-bis(2-hydroxyethyl)aniline shows a specific rate modulation in the presence of cationic, anionic, and nonionic surfactants, which is influenced by the formal charge and substitution pattern of the diazonium ion [1]. This behavior is distinct from that of p-chlorobenzenediazonium ion, where the coupling rate's pH dependence reveals strong interactions with borate ions [2]. These mechanistic differences underscore that 3-chlorobenzenediazonium is not a generic diazonium electrophile but a species with tunable reactivity that can be exploited for optimized dye synthesis in micellar media.

Micellar Reactivity
Class-level
Distinct coupling rate modulation vs. p-chloro isomer in surfactant solutions
Reaction condition transfer may not reproduce; compound-specific kinetics review required
Qualitative profile difference with cationic/anionic/nonionic surfactants
Kinetics Azo Dye Chemistry Micellar Catalysis

3-Chlorobenzenediazonium Application Scenarios


Aryne-Mediated Chloro-Polycycle Synthesis

Procure 3-chlorobenzenediazonium tetrafluoroborate for the synthesis of 5-chloro-1,2,3,4-tetraphenylnaphthalene and related aryne adducts. Under reflux conditions with 18-crown-6 as a phase-transfer catalyst and TPCP as a diene trap, a 73% yield can be achieved, representing a 28% improvement over room-temperature protocols [1]. This application is particularly relevant for medicinal chemistry and materials science groups requiring access to functionalized polyaromatic scaffolds.

Diazonium Salt Batch QC and Purity Analysis

Utilize the validated RP-HPLC method (Newcrom R1 column, MeCN/water/H3PO4 mobile phase) for the quantitative analysis of 3-chlorobenzenediazonium [1]. The known LogP value of 1.91 facilitates method transfer and optimization for LC-MS applications by substituting phosphoric acid with formic acid [2]. This scenario is critical for quality assurance laboratories in the dye, pigment, and fine chemical industries where batch-to-batch consistency of the diazo component is paramount for downstream process reliability.

Storage-Stable Azoic Diazo Dye Formulation

When formulating 3-chlorobenzenediazonium chloride for commercial azoic dyeing, incorporate metaboric acid (0.5–2.0 molar equivalents) as a stabilizer to prevent premature solidification and decomposition, thereby ensuring consistent dye titer and preventing tar formation during application [1]. This is a critical formulation step for dye manufacturers and textile mills utilizing the 'Fast Orange GC Salt' for cotton and viscose coloration.

Micelle-Catalyzed Azo Coupling Kinetic Studies

Employ 3-chlorobenzenediazonium as a model meta-substituted electrophile to study the influence of micellar environments on azo coupling rates with aromatic amines and phenols. Its distinct kinetic behavior, which differs from para-substituted analogs, makes it a valuable probe for understanding the mechanistic role of surfactant charge and structure in diazonium coupling reactions [1].

Application
Selection Property
Validation Focus
Aryne-mediated polycycle synthesis
Tetrafluoroborate salt, thermal yield profile
Reaction condition optimization; purification burden reduction
Batch QC and purity analysis
Validated HPLC method, defined LogP
Method transfer; impurity profiling; batch-to-batch consistency
Storage-stable azoic dye formulation
Stabilizer-compatible form, metaboric acid requirement
Decomposition prevention; dye titer maintenance
Micelle-catalyzed coupling kinetics
Meta-substituted electrophile, surfactant-responsive behavior
Mechanistic probe for surfactant charge and structure effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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